The application of 5-Aminosalicylic acid in treating idiopathic proctitis has been substantiated through clinical trials, where it outperformed both sulphapyridine and placebo in achieving clinical remission and normal rectal mucosa on sigmoidoscopy1.
The analgesic properties of 4-amino-5-substituted pyridazinones have been explored, with certain compounds reducing the number of writhes in animal models by more than 50% without affecting normal behavior. This suggests their potential as orally active antinociceptive agents2.
Aminopyridazin-3(2h)-one derivatives have shown selective antiproliferative activities against human neuroblastoma cells, with some compounds inducing apoptosis and cell cycle arrest, highlighting their promise as anticancer agents3.
Compounds based on the 6-aminopyridine-3,5-dicarbonitrile scaffold have been identified as prion replication inhibitors, with significant improvements in bioactivity and pharmacokinetic profiles, making them candidates for further evaluation in animal models of prion disease4.
The therapeutic efficacy of 5-Aminosalicylic acid, a derivative of 5-Aminopyridazin-3(2h)-one, has been demonstrated in a double-blind controlled trial involving patients with idiopathic proctitis. The study revealed that 5-Aminosalicylic acid induced complete clinical remission in 60% of patients, suggesting its role as the active therapeutic moiety of sulphasalazine1. In the realm of analgesic activity, 4-amino-5-substituted pyridazinones, closely related to 5-Aminopyridazin-3(2h)-one, have shown significant antinociceptive effects. These effects are mediated through the alpha2-adrenoceptors, with an indirect activation of the noradrenergic system and an amplification of noradrenaline release2. Additionally, aminopyridazin-3(2h)-one derivatives have been identified as G0/G1-phase arresting agents with apoptosis-inducing activities in cancer cell lines, indicating their potential as antiproliferative agents3. Furthermore, 2-Aminopyridine-3,5-dicarbonitrile-based compounds, structurally related to 5-Aminopyridazin-3(2h)-one, have been found to inhibit prion replication in cultured cells, with improved bioactivity and pharmacokinetic profiles4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7